molecular formula C20H26N2O3 B1675719 3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate

3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate

Cat. No.: B1675719
M. Wt: 342.4 g/mol
InChI Key: GOHDSZGHAHFEHG-UHFFFAOYSA-N
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Description

LY86057 is a synthetic organic compound classified as an ergoline derivative. It is known for its high affinity for 5-HT2 receptors in various species, including pigs, squirrel monkeys, and humans. LY86057 is an antagonist of 5-HT2 receptors, making it a valuable compound in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY86057 involves the preparation of an ergoline scaffold without N1 substituents. The key steps include:

Industrial Production Methods

Industrial production of LY86057 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LY86057 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various ergoline derivatives with modified functional groups, enhancing their pharmacological properties .

Scientific Research Applications

LY86057 has a wide range of scientific research applications, including:

    Pharmacology: Used as a tool to study 5-HT2 receptor interactions and antagonism.

    Neuroscience: Investigating the role of 5-HT2 receptors in neurological disorders.

    Medicinal Chemistry: Development of new therapeutic agents targeting 5-HT2 receptors.

    Industrial Research: Exploring its potential in various industrial applications

Mechanism of Action

LY86057 exerts its effects by binding to 5-HT2 receptors and acting as an antagonist. This interaction blocks the receptor’s activity, leading to various physiological effects. The molecular targets include the 5-HT2 receptors, and the pathways involved are related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY86057 is unique due to its high selectivity for 5-HT2 receptors in pigs, squirrel monkeys, and humans, compared to other ergoline derivatives. This selectivity makes it a valuable compound for studying species-specific receptor interactions .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-hydroxybutan-2-yl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C20H26N2O3/c1-11(23)12(2)25-20(24)14-7-16-15-5-4-6-17-19(15)13(9-21-17)8-18(16)22(3)10-14/h4-6,9,11-12,14,16,18,21,23H,7-8,10H2,1-3H3

InChI Key

GOHDSZGHAHFEHG-UHFFFAOYSA-N

SMILES

CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O

Canonical SMILES

CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY86057;  LY 86057;  LY-86057.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
Reactant of Route 3
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
Reactant of Route 4
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
Reactant of Route 5
Reactant of Route 5
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
Reactant of Route 6
3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate

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